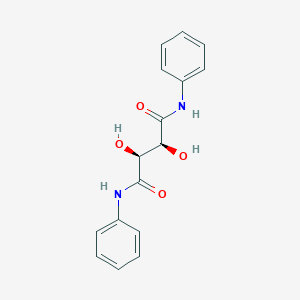![molecular formula C20H13NO2S3 B14250913 3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene CAS No. 385794-09-2](/img/structure/B14250913.png)
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is an organic compound characterized by its unique structure, which includes a nitrophenyl group and two thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene typically involves the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a reaction between 4-nitrobenzaldehyde and a suitable thiophene derivative under basic conditions.
Coupling Reaction: The ethenyl intermediate is then coupled with 2,5-dithiophen-2-ylthiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the design of chemical sensors due to its unique electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways:
Electronic Properties: The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices.
Biological Interactions: The nitrophenyl group can interact with biological molecules, potentially leading to antimicrobial or anticancer effects through the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(4-Nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine ring instead of thiophene.
2-[Ethyl[4-[2-(4-nitrophenyl)ethenyl]phenyl]amino]ethanol: Contains an amino group and an ethanol moiety, offering different electronic properties.
Uniqueness
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is unique due to its combination of nitrophenyl and thiophene groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the fields of materials science and organic electronics.
Propriétés
Numéro CAS |
385794-09-2 |
|---|---|
Formule moléculaire |
C20H13NO2S3 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
3-[2-(4-nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C20H13NO2S3/c22-21(23)16-9-6-14(7-10-16)5-8-15-13-19(17-3-1-11-24-17)26-20(15)18-4-2-12-25-18/h1-13H |
Clé InChI |
XQLHTAXEQZLEFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
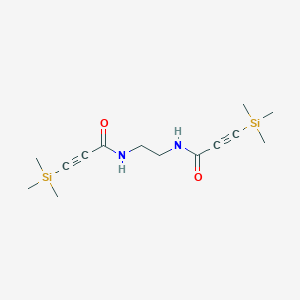
germane](/img/structure/B14250853.png)
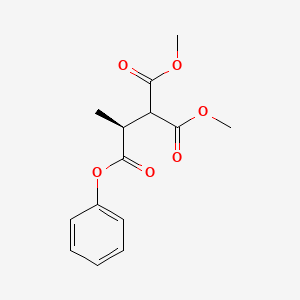
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
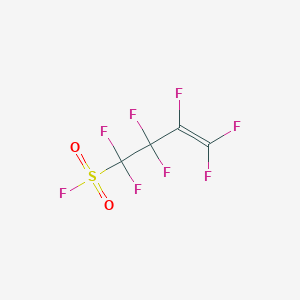

![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
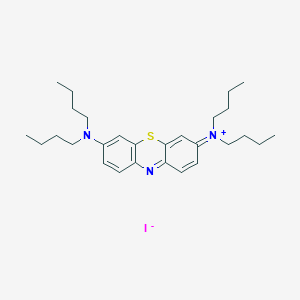
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
